Tetradecylbenzene

Description

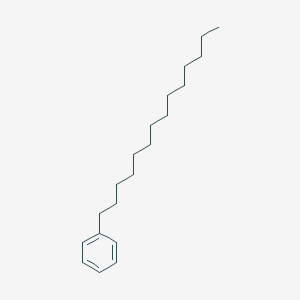

Structure

3D Structure

Properties

IUPAC Name |

tetradecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZALLXAUNPOCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051729 | |

| Record name | Tetradecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999), mp = 16.15 deg C; [HSDB] Colorless liquid; mp = 16.1 deg C; [CAMEO] Liquid; [MSDSonline] | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

678 °F at 760 mmHg (USCG, 1999), 359 °C | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8549 @ 20 °C/4 °C | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000238 [mmHg], 2.38X10-5 mm Hg @ 25 °C | |

| Record name | Tetradecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1459-10-5 | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Y9J0O95A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °F (USCG, 1999), 16.15 °C | |

| Record name | TETRADECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tetradecylbenzene

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Tetradecylbenzene (C₂₀H₃₄). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources, offering insights into its chemical identity, thermal and physical characteristics, and spectroscopic profile. The guide includes detailed experimental protocols and data presented in accessible formats to support laboratory applications and theoretical investigations. All data and methodologies are substantiated with citations from peer-reviewed literature and established chemical databases.

Introduction: Understanding this compound

This compound, a member of the linear alkylbenzene (LAB) family, is an organic compound characterized by a C₁₄ alkyl chain attached to a benzene ring. Its amphiphilic nature, stemming from the combination of a hydrophobic alkyl tail and a hydrophilic aromatic head, makes it a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1] Beyond its industrial significance, the well-defined structure of this compound makes it a valuable subject for fundamental research in organic chemistry, environmental science, and toxicology. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in various matrices, designing new applications, and assessing its environmental fate.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of any rigorous scientific investigation. This compound is cataloged under several identifiers, ensuring its precise recognition across different databases and regulatory frameworks.

-

IUPAC Name: this compound[2]

-

CAS Number: 1459-10-5[5]

-

Molecular Formula: C₂₀H₃₄[5]

-

Canonical SMILES: CCCCCCCCCCCCCCC1=CC=CC=C1[2]

Molecular Structure Visualization

The structural representation of this compound, highlighting the linear tetradecyl chain bonded to the phenyl group, is crucial for understanding its chemical reactivity and physical behavior.

Sources

An In-depth Technical Guide to Tetradecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylbenzene, an alkylbenzene characterized by a fourteen-carbon alkyl chain attached to a benzene ring, is a compound of significant interest in various scientific and industrial domains.[1][2] Its unique amphiphilic nature, arising from the combination of a hydrophobic alkyl tail and a hydrophilic aromatic head, underpins its utility in applications ranging from surfactant production to its use as a lubricant additive.[1][2] This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, synthesis, applications, and safety considerations. The information presented herein is intended to equip researchers and professionals with the technical knowledge required for its effective and safe utilization.

Chemical Identity and Nomenclature

A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication and database searches.

| Identifier | Value | Source |

| IUPAC Name | 1-Phenyltetradecane | [3] |

| Common Name | This compound | [3] |

| CAS Number | 1459-10-5 | [3][4][5][6][7] |

| Molecular Formula | C₂₀H₃₄ | [3][4][5][6][7] |

| Molecular Weight | 274.48 g/mol | [4] |

| Synonyms | n-Tetradecylbenzene, Phenyl-n-tetradecane, Myristylbenzene | [3][4][8][9] |

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application and handling.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2][10] |

| Odor | Mild | [10] |

| Melting Point | 16 °C (61 °F) | [4][11] |

| Boiling Point | 359 °C (678 °F) at 760 mmHg | [4][11] |

| Density | 0.854 g/mL at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane, petroleum ether, and chloroform. | [1] |

| Vapor Pressure | 0.0000238 mmHg | [10] |

| Refractive Index | 1.481 at 20 °C | [4] |

| Flash Point | 196°C/6mm | [4] |

| Stability | Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents. | [4][12] |

Synthesis and Reactivity

The primary industrial synthesis of linear alkylbenzenes, including this compound, involves the Friedel-Crafts alkylation of benzene with the corresponding linear alkene (in this case, 1-tetradecene) in the presence of a catalyst such as hydrofluoric acid or a solid acid catalyst.

Illustrative Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

This compound exhibits typical reactions of aromatic hydrocarbons. The benzene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the ortho and para positions due to the activating effect of the alkyl group.[10] It can react vigorously with strong oxidizing agents.[10]

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several fields:

-

Surfactant Production : A primary application of this compound is as an intermediate in the synthesis of linear alkylbenzene sulfonates (LAS).[10] LAS are major components of synthetic detergents due to their excellent cleaning properties.

-

Lubricant Additives : Its long alkyl chain contributes to favorable viscosity and lubricating properties, making it a useful additive in various industrial lubricants.[1]

-

Chemical Intermediate : this compound serves as a precursor for the synthesis of other organic compounds.[1]

-

Research Applications : In research, it is used to study the effects of alkyl chain length on the physicochemical properties of alkylbenzenes and to understand their environmental fate and degradation pathways.[1] It also serves as an analytical reference standard for environmental sample analysis.[13]

Analytical Characterization

Several analytical techniques are employed for the identification and quantification of this compound:

-

Gas Chromatography (GC) : Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a primary method for separating and identifying this compound in complex mixtures.[5][14]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can also be used for the analysis of this compound, particularly when dealing with less volatile matrices.[14]

-

Spectroscopy :

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.[10]

-

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern, aiding in identification.[6]

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety.

Personal Protective Equipment (PPE) Workflow:

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 1459-10-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Benzene, tetradecyl- [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Benzene, tetradecyl- [webbook.nist.gov]

- 6. Benzene, tetradecyl- [webbook.nist.gov]

- 7. Benzene, tetradecyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accustandard.com [accustandard.com]

- 12. chembk.com [chembk.com]

- 13. 正十四烷基苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

The Advent of a New Clean: A Technical Guide to the Discovery and History of Linear Alkylbenzenes

Abstract

This in-depth technical guide chronicles the pivotal discovery and developmental history of linear alkylbenzenes (LABs), the foundational precursors to linear alkylbenzene sulfonates (LAS). LAS represents the workhorse anionic surfactant in the global detergent industry. We will explore the scientific and environmental catalysts that precipitated the shift from their poorly biodegradable predecessors, the branched alkylbenzene sulfonates (BAS), to the more environmentally benign LABs. This guide will dissect the key technological advancements in catalytic chemistry and process engineering that enabled the large-scale, cost-effective production of LABs, fundamentally reshaping the landscape of the cleaning products industry. Detailed process descriptions, comparative data, and workflow visualizations are provided for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Pre-LAB Era and the Rise of Synthetic Detergents

The mid-20th century witnessed a surge in demand for effective cleaning agents to overcome the limitations of traditional soaps, particularly their poor performance in hard water.[1] This demand spurred the development of synthetic detergents. The first synthetic detergents emerged in Germany during World War I in response to fat and oil shortages for soap production.[2][3] Early formulations utilized various synthetic surfactants, with German chemist Heinrich Otto Wieland and his team developing key synthetic surfactants in the 1920s.[4] Another German chemist, Heinrich Bertsch, is credited with inventing the first fully synthetic detergent, Fewa, in 1932.[5]

In the 1930s and 1940s, significant progress was made, leading to the commercialization of products like "Ivory Snow" by German scientists Fritz Gunther and Otto Rohm.[4] A major breakthrough was the introduction of branched alkylbenzene sulfonates (BAS) in the early 1930s, which saw widespread adoption after World War II.[6][7] These "syndets" (synthetic detergents) offered superior cleaning power and tolerance to hard water compared to traditional soaps.[6][7]

The production of BAS involved the Friedel-Crafts alkylation of benzene with propylene tetramer, a mixture of highly branched C12 olefins.[6][7] While highly effective as detergents, the extensive branching of the alkyl chain rendered BAS resistant to microbial degradation.[6][8] This recalcitrance led to significant environmental problems in the 1950s and early 1960s, most notably the formation of vast, stable foam blankets in rivers, lakes, and sewage treatment plants.[6] The persistence of BAS in the environment and its potential to contaminate drinking water sources created urgent pressure for a biodegradable alternative.[6]

The Environmental Imperative: The Shift to Linearity

The environmental persistence of branched alkylbenzene sulfonates became a critical issue, driving the detergent industry to seek a more sustainable solution. The key to improving biodegradability lay in the structure of the alkyl chain. Researchers discovered that microorganisms primarily degrade alkyl chains through ω-oxidation (at the terminal methyl group) and subsequent β-oxidation.[9] The extensive branching in BAS physically hindered these enzymatic pathways, making the molecules resistant to breakdown.[9][10]

This fundamental understanding led to the development of linear alkylbenzene sulfonates (LAS), which feature a straight, unbranched alkyl chain. This linear structure is readily attacked by microorganisms, allowing for rapid and complete biodegradation in wastewater treatment facilities and the natural environment.[9][11][12] The transition from BAS to LAS was a landmark event in the chemical industry, demonstrating a proactive response to environmental concerns. By the late 1960s, LAS had largely replaced BAS in detergents in the United States, Japan, and many European countries.[1][6][8]

The Dawn of an Industry: The Synthesis of Linear Alkylbenzenes

The commercial viability of LAS depended on the cost-effective production of its precursor, linear alkylbenzene (LAB). The general chemical formula for LAB is C6H5CnH2n+1, where the alkyl chain (CnH2n+1) is linear and typically contains 10 to 14 carbon atoms.[13][14] The large-scale production of LAB was made possible through significant advancements in catalysis and chemical engineering.

The primary route to LAB synthesis involves two key steps:

-

Dehydrogenation of n-paraffins: Linear paraffins, separated from kerosene, are catalytically dehydrogenated to form linear olefins.[8][13]

-

Alkylation of benzene: The resulting linear olefins are then reacted with benzene in the presence of an acid catalyst to form LAB.[8][13]

Two main catalytic technologies have dominated the industrial production of LAB:

The HF Process: The Early Workhorse

From the 1960s until the mid-1990s, the most prevalent method for LAB production utilized liquid hydrogen fluoride (HF) as the catalyst for the alkylation step.[15][16] This homogeneous catalytic process was highly efficient and produced a high-quality LAB product.[7] The HF process involves mixing the olefin/benzene feed with liquid HF, followed by separation of the acid catalyst for recycling.[7]

Experimental Protocol: Generalized HF Alkylation Process

-

Feed Preparation: A feed stream containing linear olefins (typically C10-C14) and an excess of benzene is prepared.

-

Reaction: The feed is intimately mixed with liquid hydrogen fluoride in a reactor under controlled temperature and pressure.

-

Phase Separation: The reaction mixture is transferred to a settler where the hydrocarbon phase (containing LAB, unreacted benzene, and paraffins) separates from the heavier HF acid phase.

-

Catalyst Recycling: The HF acid is recycled back to the reactor.

-

Fractionation: The hydrocarbon phase is sent to a fractionation section.

-

Unreacted benzene is recovered and recycled.

-

Unreacted paraffins are separated and can be recycled to the dehydrogenation unit.

-

The LAB product is distilled to meet purity specifications.

-

Heavy alkylate, a byproduct, is removed from the bottom of the final column.

-

While effective, the use of HF posed significant safety and environmental hazards due to its extreme corrosivity and toxicity.[8][17] This drove the search for a safer, solid acid catalyst alternative.

The Detal Process: A Safer, More Sustainable Approach

In 1995, a groundbreaking alternative to the HF process was commercialized through a collaboration between UOP (now Honeywell UOP) and the Spanish chemical company CEPSA.[15][18] This new technology, known as the Detal process, utilizes a fixed-bed solid acid catalyst, eliminating the need for liquid HF.[8][15][16] The Detal process is considered a safer, more efficient, and more sustainable method for LAB production.[18]

The solid catalysts used in the Detal process are typically zeolites or other acidic materials.[8][19] The reaction occurs as the benzene and olefin feed passes through a series of fixed-bed reactors.[7]

Experimental Protocol: Generalized Detal (Solid Acid Catalyst) Alkylation Process

-

Feed Preparation: A purified feed of linear olefins and benzene is prepared. It is crucial to remove impurities like diolefins and aromatics, which can deactivate the solid catalyst.[7][8]

-

Reaction: The liquid feed is passed through one or more fixed-bed reactors containing the solid acid catalyst. The reaction is carried out under specific temperature and pressure conditions to optimize conversion and selectivity.

-

Fractionation: The reactor effluent, containing LAB, unreacted benzene, and paraffins, is sent to a distillation train similar to that in the HF process.

-

Benzene is recovered and recycled.

-

Paraffins are separated for recycle.

-

The LAB product is purified.

-

Heavy alkylate is removed.

-

The Detal process offers several advantages over the HF process, including inherent safety, reduced corrosion, and often, a higher quality LAB product with improved linearity.[7][18] Consequently, the Detal process has become the technology of choice for new LAB production facilities worldwide.[15][19]

Visualizing the Core Process: LAB Synthesis Workflow

The following diagram illustrates the generalized workflow for the production of linear alkylbenzene, encompassing the key stages from raw material to final product.

Caption: Generalized workflow for Linear Alkylbenzene (LAB) production.

Comparative Analysis of LAB Production Technologies

The choice between the HF and Detal processes involves a trade-off between established technology and modern, safer alternatives. The following table summarizes the key differences between the two dominant LAB production technologies.

| Feature | HF Alkylation Process | Detal (Solid Acid) Process |

| Catalyst | Liquid Hydrogen Fluoride (HF) | Solid Acid (e.g., Zeolites) |

| Catalyst Type | Homogeneous | Heterogeneous (Fixed-Bed) |

| Safety Profile | High risk due to corrosive and toxic nature of HF.[8][17] | Inherently safer, eliminates handling of liquid HF.[15][18] |

| Corrosion | High, requires specialized and expensive materials like Monel.[8] | Low, allows for the use of standard carbon steel equipment.[8] |

| Environmental Impact | Potential for accidental release of HF. | Reduced emissions and waste generation.[18] |

| Product Quality | High-quality LAB. | High-quality LAB, often with higher linearity and fewer impurities.[7] |

| Commercialization | Dominant from the 1960s to mid-1990s.[16] | Commercialized in 1995; the technology of choice for new plants.[16] |

Global Impact and Future Perspectives

The development of linear alkylbenzenes and their subsequent sulfonation to LAS has had a profound and lasting impact on the global detergent market. LAS remains the world's largest-volume synthetic surfactant due to its cost-effectiveness, excellent performance, and biodegradability.[20][21] The global demand for LAB has steadily increased, from approximately 1 million metric tons in 1980 to around 3.5 million tons in 2016.[6][7]

Companies like CEPSA have become global leaders in LAB production, continuously innovating to improve efficiency and sustainability.[18][22] The ongoing research into solid acid catalysts aims to further enhance catalyst life, selectivity, and overall process economics.[19] Additionally, there is growing interest in developing "green" synthesis routes for LABs, potentially utilizing biomass-derived feedstocks to further improve the sustainability profile of this essential chemical.[17]

Conclusion

The history of linear alkylbenzenes is a compelling narrative of scientific innovation driven by environmental responsibility. The transition from non-biodegradable branched alkylbenzene sulfonates to their linear, biodegradable counterparts represents a significant milestone in the development of sustainable chemistry. The invention and refinement of catalytic processes, particularly the shift from hazardous liquid HF to safer solid acid catalysts like those used in the Detal process, have enabled the global production of this vital detergent raw material in a more environmentally sound manner. As the industry looks to the future, the focus will undoubtedly remain on enhancing the efficiency and sustainability of LAB production, ensuring that this workhorse of the cleaning world continues to meet the demands of a growing global population while minimizing its environmental footprint.

References

- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).

- Who Invented Detergent, Invention of Detergent? (n.d.).

- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). International Journal of Advances in Engineering and Management (IJAEM).

- Katiya, M. M., & Khayal, A. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Scholars Research Library.

- Alkylbenzene sulfonate. (n.d.). In Wikipedia.

- Cepsa opens upgraded LAB plant. (2021, May 24). Speciality Chemicals Magazine.

- Cepsa to increase its LAB and LABSA production capacity in Brazil to 260,000 tons per year. (n.d.). Moeve.

- Heinrich Bertsch. (n.d.). In Wikipedia.

- Linear Alkylbenzenes: An Overview of the Commercial HF and Detal™ Process Unit Alkylation Technology (Case Study). (n.d.). ResearchGate.

- Biodegradability of Branched Alkylbenzenesulfonates. (n.d.). ResearchGate.

- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. (n.d.). Scholars Research Library.

- Kaida, H., Syed, M. A., Shukor, M. Y., & Othman, A. R. (2021). Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Bioremediation Science and Technology Research, 9(1).

- Linear Alkyl Benzene. (2024, May 29). ECHEM.

- Biodegradation of surfactant in the environment: A review. (2021). International Journal of Environmental Analytical Chemistry.

- Bozzano, A. (n.d.). Linear Alkylbenzene (LAB) Manufacture. In Handbook of Petroleum Refining Processes.

- Linear alkylbenzene. (n.d.). In Wikipedia.

- The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. (n.d.). National Institutes of Health.

- Synthesis of linear alkyl benzenes over zirconia-supported 12-molybdophosphoric acid catalysts. (n.d.). Catalysis Eprints database.

- Gonzalez-Mazo, E., Forja, J. M., & Gomez-Parra, A. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 38(8), 2359-2367.

- What country created the first synthetic detergent? (2021, December 30). Quora.

- Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. (n.d.). Taylor & Francis Online.

- Production of linear alkylbenzenes. (n.d.). ResearchGate.

- Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (n.d.). Elchemy.

- The Environmental Benefits of Linear Alkyl Benzene Sulfonates (LAS). (n.d.). Jubilant Ingrevia.

- Santos, P. S. M., et al. (2017). Synthetic detergents: 100 years of history. Saudi Pharmaceutical Journal, 25(6), 934-938.

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. quora.com [quora.com]

- 3. Synthetic detergents: 100 years of history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ezelpremium.com [ezelpremium.com]

- 5. Heinrich Bertsch - Wikipedia [en.wikipedia.org]

- 6. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 14. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 17. tandfonline.com [tandfonline.com]

- 18. specchemonline.com [specchemonline.com]

- 19. researchgate.net [researchgate.net]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. moeve.es [moeve.es]

An In-depth Technical Guide to Tetradecylbenzene: Synthesis, Properties, and its Pivotal Role as a Chemical Intermediate

Abstract

Tetradecylbenzene, a member of the linear alkylbenzene (LAB) family, stands as a cornerstone chemical intermediate, primarily celebrated for its role as the direct precursor to linear alkylbenzene sulfonates (LAS). These anionic surfactants are the workhorses of the detergent industry. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. We will delve into its synthesis via Friedel-Crafts alkylation, exploring various catalytic systems and their mechanistic underpinnings. The subsequent sulfonation to LAS will be detailed, alongside a thorough characterization of this compound. Beyond its application in detergents, this guide will shed light on its emerging roles in the synthesis of specialty chemicals, including lubricant additives, and explore the antimicrobial properties of its derivatives.

Introduction: The Significance of this compound

This compound (C₂₀H₃₄) is an aromatic hydrocarbon characterized by a benzene ring substituted with a C₁₄ alkyl chain.[1] Its industrial significance is intrinsically linked to the production of linear alkylbenzene sulfonates (LAS), which have largely replaced their branched-chain counterparts due to their superior biodegradability.[1] The linearity of the alkyl chain is a critical factor influencing the surfactant's performance and environmental fate. Understanding the synthesis and chemical behavior of this compound is therefore paramount for optimizing the production of these globally important surfactants and for exploring its potential in other chemical sectors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄ | [1] |

| Molar Mass | 274.48 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | ~0.856 g/cm³ at 20°C | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 359 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Vapor Pressure | 2.38 x 10⁻⁵ mmHg at 25°C | [1] |

Synthesis of this compound: The Friedel-Crafts Alkylation

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a C₁₄ olefin, typically 1-tetradecene, or a C₁₄ chloroalkane.[1] This electrophilic aromatic substitution reaction is catalyzed by a variety of acids.

Reaction Mechanism

The reaction proceeds through the formation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring. The choice of catalyst is crucial as it influences the generation of the carbocation and can affect the isomer distribution of the final product.

Caption: General mechanism of Friedel-Crafts alkylation of benzene with 1-tetradecene.

Catalytic Systems: A Comparative Overview

The choice of catalyst is a critical decision in the synthesis of this compound, influencing not only the reaction rate but also the product's isomer distribution and the overall environmental impact of the process.

-

Lewis Acids (e.g., AlCl₃, FeCl₃): These traditional catalysts are highly effective but suffer from several drawbacks, including their corrosive nature, the generation of hazardous waste, and the difficulty of separation from the reaction mixture.[2][3] They are typically used in stoichiometric amounts.[3]

-

Brønsted Acids (e.g., HF, H₂SO₄): Hydrogen fluoride has been a widely used catalyst in industrial LAB production.[1] While efficient, HF is extremely corrosive and toxic, posing significant safety and environmental challenges.

-

Solid Acid Catalysts (e.g., Zeolites, Clays): The development of solid acid catalysts, such as ZSM-5 and other zeolites, represents a significant advancement towards greener and more sustainable processes.[4][5] These catalysts offer several advantages, including ease of separation, reusability, and reduced corrosion and waste generation.[4][6] The shape-selectivity of zeolites can also be exploited to control the isomer distribution of the this compound product.[6]

| Catalyst Type | Advantages | Disadvantages | Typical Yield |

| AlCl₃ | High reactivity | Corrosive, stoichiometric amounts needed, waste generation | Good to Excellent |

| HF | High efficiency in industrial processes | Highly toxic and corrosive | Excellent |

| Zeolites (e.g., ZSM-5) | Reusable, non-corrosive, environmentally friendly, shape-selective | Can be prone to deactivation by coking | Good to Excellent |

Experimental Protocol: Synthesis of this compound using a Zeolite Catalyst

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound using a solid acid catalyst.

Materials:

-

Benzene (anhydrous)

-

1-Tetradecene

-

H-ZSM-5 zeolite catalyst (pre-activated)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Catalyst Activation: The H-ZSM-5 zeolite catalyst is activated by heating at 550°C for 4-6 hours under a stream of dry air to remove any adsorbed water.[4]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated H-ZSM-5 catalyst (e.g., 5 g).

-

Reactant Addition: Add anhydrous benzene (e.g., 100 mL) to the flask. Heat the mixture to reflux with stirring.

-

Slowly add 1-tetradecene (e.g., 0.1 mol) to the refluxing benzene-catalyst mixture over a period of 1 hour.

-

Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst from the reaction mixture.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any residual acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent (benzene and any unreacted starting material) by rotary evaporation. The crude product can be further purified by vacuum distillation to obtain pure this compound.

This compound as a Chemical Intermediate

The primary role of this compound is as a direct precursor to linear alkylbenzene sulfonates (LAS).

Sulfonation to Linear Alkylbenzene Sulfonates (LAS)

The conversion of this compound to LAS is achieved through sulfonation, another example of electrophilic aromatic substitution.

The most common sulfonating agent used industrially is sulfur trioxide (SO₃), often diluted with a stream of dry air.[7] The SO₃ acts as a powerful electrophile, attacking the para-position of the benzene ring due to the steric hindrance of the long alkyl chain.

Caption: General mechanism for the sulfonation of this compound.

This protocol outlines a general procedure for the sulfonation of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as sulfur trioxide is highly corrosive and reactive.

Materials:

-

This compound

-

Sulfur trioxide (stabilized) or fuming sulfuric acid (oleum)

-

Dichloromethane (anhydrous)

-

Sodium hydroxide solution

-

Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap.

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve this compound (e.g., 0.05 mol) in anhydrous dichloromethane (e.g., 100 mL). Cool the solution in an ice bath to 0-5°C with vigorous stirring.

-

Sulfonating Agent Addition: Slowly add a solution of sulfur trioxide in dichloromethane or fuming sulfuric acid dropwise to the cooled this compound solution over 1-2 hours, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

-

Quenching and Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

-

Neutralize the aqueous layer by the slow addition of a sodium hydroxide solution until the pH is neutral.

-

Extraction and Purification: Separate the organic layer and wash it with water. The aqueous layer contains the sodium salt of this compound sulfonic acid (LAS). The LAS can be isolated by evaporation of the water.

Emerging Applications in Specialty Chemicals

While the detergent market dominates the consumption of this compound, its chemical structure lends itself to other applications.

-

Lubricant Additives: The long alkyl chain of this compound provides desirable hydrophobic and lubricating properties. Its sulfonated derivatives can be used as detergents and dispersants in lubricant oil formulations to keep engines clean and prevent sludge formation.[8][9] The overbased calcium or magnesium sulfonates derived from long-chain alkylbenzene sulfonic acids are particularly important as acid-neutralizing additives in marine and automotive engine oils.[10]

Characterization of this compound

The purity and isomeric distribution of this compound are crucial for its subsequent use. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the different isomers of this compound and for quantifying impurities.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, confirming the presence of the aromatic and aliphatic moieties and helping to determine the position of the benzene ring on the alkyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic absorption bands of the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds.

Antimicrobial Properties of this compound Derivatives

Long-chain alkylbenzene sulfonates, including those derived from this compound, have been shown to exhibit antimicrobial activity.[12] The mechanism of action is generally attributed to the disruption of bacterial cell membranes by the surfactant molecules. The length of the alkyl chain plays a significant role in the antimicrobial efficacy, with an optimal chain length often observed for maximum activity against specific microorganisms.[13] Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the molecular structure of LAS with their biological activity, providing a framework for the design of more effective antimicrobial surfactants.[14][15]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including safety goggles and gloves, should be worn when handling the chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a vital chemical intermediate with a well-established and critical role in the production of linear alkylbenzene sulfonate detergents. The synthesis of this compound via Friedel-Crafts alkylation has evolved with the development of more environmentally benign solid acid catalysts. While its primary application remains in the surfactant industry, its potential in the formulation of specialty chemicals such as lubricant additives is an area of growing interest. Further research into the antimicrobial properties of its derivatives could also open up new avenues for its application. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a valuable resource for professionals in the chemical sciences.

References

- Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Prepar

- A Comparative Analysis of Catalysts for Friedel-Crafts Acyl

- Belanger, S. E., et al. (2016). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Chemosphere, 151, 18-27.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15086, this compound.

- Nandi, K. K. (2018). Sustainable catalyst for friedel–crafts acylation. Catalysis in Green Chemistry and Engineering, 1(2), 149–153.

- Nie, K. (2001). An investigation of friedel-crafts alkylation reactions in super- and subcritical carbon dioxide and under solventless reaction conditions (Thesis). Western Michigan University.

- Agee, B. M., Mullins, G., & Swartling, D. J. (2012). Friedel−Crafts Acylation Using Solar Irradiation.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Shavaleev, et al. (2016). Synthesis of a Zeolite-Containing Catalyst for Gas-Phase Alkylation of Benzene with Ethylene. Petroleum Chemistry, 56(12), 1164-1170.

- Ramiah, S. (2024).

- Belanger, S. E., et al. (2016). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Chemosphere, 151, 18-27.

- Clark, J. (2023).

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.

- Wang, Y., et al. (2018). Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol. Scientific Reports, 8(1), 1-9.

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.

- Belanger, S. E., et al. (2016). Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Chemosphere, 151, 18-27.

- Kabara, J. J., Conley, A. J., & Truant, J. P. (1974). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 5(5), 492-498.

- Friedel-Crafts Alkylation – A Greener Approach. (n.d.). Beyond Benign.

- Longdom Publishing. (2023). Chemical Synthesis and Process Optimization of Industrial Chemistry. Journal of Industrial and Environmental Chemistry, 7(4).

- Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-870.

- Shavaleev, et al. (2020). Synthesis of a Zeolite-Containing Catalyst for Gas-Phase Alkylation of Benzene with Ethylene. Petroleum Chemistry, 60(12), 1164-1170.

- Maehara, Y., & Miyoshi, S. I. (2017). Antibacterial Activities of Surfactants in the Laundry Detergents and Isolation of the Surfactant Resistant Aquatic Bacteria. Biocontrol Science, 22(4), 229-232.

- Corma, A., & Sastre, G. (2021). “Ab initio” synthesis of zeolites for preestablished catalytic reactions. Science, 373(6558), 1013-1017.

- Szychowska, K., et al. (2021).

- Al-Ostath, A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(14), 5468.

- Xu, G., et al. (2020). Continuous sulfonation of hexadecylbenzene in a microreactor. RSC Advances, 10(4), 2169-2177.

- Berida, T., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry.

- Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 13(2), 97-129.

- Rudnick, L. R. (Ed.). (2017).

- Simulation and Optimization of Dodecyl Benzene Production. (n.d.). Scribd.

- Allied Academies. (2023). Chemical Process Optimization in Industrial Manufacturing. Journal of Chemical Engineering & Process Technology, 14(S3).

- Al-Azzawi, A. M., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Molecules, 28(18), 6549.

- The OSICS Network. (n.d.).

- Syngene. (n.d.).

- Rudnick, L. R. (Ed.). (2009).

- Tator, A. M. (1952). U.S. Patent No. 2,692,279. U.S.

- Kao, C. P., et al. (2014). U.S.

- Rizvi, S. Q. A. (Ed.). (2011).

- Yu, B., et al. (2020). Preparation of porous sulfonated poly(styrene-divinylbenzene)

- Umicore. (n.d.). Grease and Lubricant Additives.

- Wu, T. C., et al. (2014). Facile synthesis of terrylene and its isomer benzoindenoperylene.

Sources

- 1. This compound | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. longdom.org [longdom.org]

- 8. psgraw.com [psgraw.com]

- 9. Grease and Lubricant Additives | Umicore [csm.umicore.com]

- 10. US20140113846A1 - Detergent for lubricant oil and production process thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Environmental Sources and Fate of Tetradecylbenzene Contamination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradecylbenzene (TDB), a member of the long-chain alkylbenzene (LAB) chemical family. We will explore its primary industrial origins, pathways of environmental release, and its subsequent fate and transport through various environmental compartments. This document delves into the causal mechanisms behind its environmental behavior, outlines robust analytical methodologies for its detection and quantification, and discusses its toxicological significance. The protocols and data presented herein are designed to equip researchers and environmental scientists with the necessary knowledge to assess and understand TDB contamination.

Introduction: Understanding this compound

This compound (C₂₀H₃₄) is an aromatic hydrocarbon characterized by a benzene ring substituted with a linear fourteen-carbon alkyl chain.[1] It is one of a mixture of C10 to C14 homologues that constitute linear alkylbenzenes (LABs).[2][3] Historically, LABs were introduced in the mid-1960s to replace their predecessors, the highly branched tetrapropylene-based alkylbenzenes (TABs).[2][3] TABs proved to be environmentally problematic due to their resistance to biodegradation, which led to persistent foams in waterways.[3] The linear structure of LABs, including TDB, confers greater susceptibility to microbial degradation, a pivotal design consideration for modern surfactants.[4][5]

TDB itself is not a final consumer product but rather a crucial chemical intermediate. Its primary industrial application is as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), the most widely used anionic surfactants in domestic and industrial detergents and cleaning products.[2][3][6][]

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Key properties for TDB are summarized below, which dictate its partitioning between air, water, soil, and biota.

| Property | Value | Source | Significance for Environmental Fate |

| Molecular Formula | C₂₀H₃₄ | [1] | Basic identity of the compound. |

| Molecular Weight | 274.48 g/mol | [1] | Influences volatility and diffusion rates. |

| Boiling Point | 359 °C | [8] | Low volatility under normal environmental conditions. |

| Vapor Pressure | 2.38 x 10⁻⁵ mm Hg at 25 °C | [9] | Indicates it will exist in both vapor and particulate phases in the atmosphere. |

| Water Solubility | Insoluble | [9] | Low mobility in aqueous systems; prone to adsorption. |

| Log Koc (Soil Adsorption Coefficient) | ~6.2 (Estimated) | [9] | Extremely high value indicates it is expected to be immobile in soil and strongly adsorb to sediment. |

| Henry's Law Constant | 0.237 atm-m³/mole (Estimated) | [9] | Suggests volatilization from water can be a significant process, though attenuated by strong adsorption. |

Primary Sources and Environmental Release Pathways

The predominant source of TDB contamination in the environment is directly linked to the production and use of LAS detergents.[9]

Industrial Synthesis of LAS

The synthesis of LAS involves the sulfonation of LABs. This chemical reaction is highly efficient but not absolute. Consequently, commercial LAS formulations typically contain 1% to 3% residual, unsulfonated LABs.[9] Given the massive global production volume of LAS for detergents, this small percentage of unreacted precursors, including TDB, represents a significant and continuous source of environmental input.

Wastewater Effluents

Following the use of detergents in households and industries, the resulting wastewater is collected and routed to wastewater treatment plants (WWTPs).[3][4] While modern WWTPs are effective at degrading the primary LAS surfactants, the more hydrophobic and less water-soluble TDB behaves differently. A significant portion of TDB partitions from the aqueous phase onto the organic-rich sludge during treatment. The remainder may pass through the treatment process and be discharged into receiving waters via the final effluent.[9] Concentrations of LABs in final sewage effluents have been reported in the range of 25 to 2,200 µg/L.[9]

Other Industrial Sources

While LAS production is the major source, minor releases of TDB have been identified from other industrial processes. For instance, TDB has been detected in air samples within the vulcanization areas of shoe-sole factories.[9]

The logical flow from industrial production to environmental release is visualized in the diagram below.

Caption: Environmental release pathway of this compound.

Environmental Fate and Transport

"Fate and transport" describes the processes that govern a contaminant's persistence, transformation, and movement in the environment.[10][11] For TDB, the key processes are biodegradation and adsorption.

Adsorption and Partitioning

With its long alkyl chain, TDB is highly hydrophobic and exhibits a strong affinity for organic matter. Its high estimated soil adsorption coefficient (Koc) indicates that when released into aquatic environments, TDB will rapidly partition from the water column and adsorb to suspended solids and bottom sediments.[9] This process is critical as it removes the compound from the water phase, reducing its bioavailability to pelagic organisms but concentrating it in benthic zones. In terrestrial environments, TDB is expected to be immobile in soil, with limited potential for leaching into groundwater.[9]

Biodegradation

Biodegradation is the primary mechanism for the removal of TDB from the environment.[4] LABs are susceptible to microbial attack, primarily under aerobic conditions.

-

Aerobic Degradation: The process is initiated by microbial enzymes (monooxygenases) that attack the alkyl chain, typically at the terminal methyl group (ω-oxidation) or, less commonly, at the subterminal carbon (β-oxidation).[4][12] This is followed by a stepwise shortening of the alkyl chain via β-oxidation. The resulting intermediate, a sulfophenylcarboxylic acid (in the case of LAS degradation), is then further metabolized, ultimately leading to the opening of the aromatic ring and complete mineralization to CO₂, water, and biomass.[12] River die-away studies show that LABs are readily biodegradable with half-lives ranging from 4.3 to 11.4 days.[9]

-

Anaerobic Degradation: Biodegradation under anaerobic conditions, such as in deep sediments, is significantly slower than in aerobic environments.

Caption: Simplified aerobic biodegradation pathway for TDB.

Analytical Methodologies for Detection

Accurate quantification of TDB in complex environmental matrices requires sophisticated analytical techniques. The method of choice is typically Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][13]

Protocol: Quantification of TDB in Water Samples by GC-MS

This protocol provides a self-validating workflow for the determination of TDB in environmental water samples.

1. Sample Collection and Preservation:

-

Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation.

-

If immediate extraction is not possible, preserve the sample by acidifying to pH <2 with sulfuric acid and store at 4°C.

-

Causality: Acidification inhibits microbial activity that could otherwise degrade TDB in the sample, ensuring sample integrity.

2. Liquid-Liquid Extraction (LLE):

-

Transfer the 1 L sample to a 2 L separatory funnel.

-

Spike the sample with a surrogate standard (e.g., deuterated polycyclic aromatic hydrocarbon) to monitor method performance.

-

Add 60 mL of a non-polar solvent such as hexane or dichloromethane.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for 10 minutes. Drain the aqueous layer (bottom layer if using dichloromethane) back into its original container. Drain the organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining all organic extracts.

-

Causality: LLE uses the principle of "like dissolves like." The non-polar TDB preferentially partitions from the polar water matrix into the non-polar organic solvent. Repeated extractions ensure quantitative recovery.

3. Extract Drying and Concentration:

-

Pass the combined organic extract through a funnel containing anhydrous sodium sulfate. This removes residual water, which can interfere with GC analysis.

-

Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Causality: Concentration is necessary to bring the analyte to a level detectable by the instrument.

4. Column Chromatography Cleanup (If necessary):

-

For samples with high levels of interfering compounds (e.g., wastewater effluent), a cleanup step is required.

-

Prepare a chromatography column packed with activated silica gel or alumina.

-

Apply the 1 mL concentrated extract to the top of the column.

-

Elute the column with a sequence of solvents of increasing polarity. TDB will elute in the non-polar fraction. Collect the appropriate fraction.

-

Concentrate the cleaned extract to 1 mL.

-

Causality: This step separates the target analytes from polar matrix interferences that could co-extract and cause issues during GC-MS analysis.

5. GC-MS Analysis:

-

Inject 1 µL of the final extract into a GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification to achieve lower detection limits.

-

-

Self-Validation: The method is validated by analyzing a method blank, a laboratory control sample (LCS), a matrix spike, and a matrix spike duplicate with each batch of samples.[14] The recovery of the surrogate standard in every sample must be within acceptable limits (e.g., 70-130%).

Environmental and Toxicological Significance

While the sulfonated end-products (LAS) have been extensively studied for their aquatic toxicity, less information is available specifically for TDB.[6][15] However, as a hydrocarbon, its potential effects can be inferred.

-

Aquatic Toxicity: Based on data for analogous long-chain hydrocarbons, TDB is not expected to be acutely harmful to aquatic organisms up to its limit of water solubility.[16] The primary risk is associated with its partitioning to sediments, where it can be ingested by benthic organisms.

-

Bioaccumulation: The potential for bioconcentration in aquatic organisms is estimated to be low.[9]

-

Risk Assessment: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) evaluate the risks of industrial chemicals under frameworks such as the Toxic Substances Control Act (TSCA).[17][18] The environmental risk assessment considers the chemical's persistence, bioaccumulation potential, and toxicity in conjunction with measured or modeled environmental concentrations.[19]

Conclusion

This compound is an environmental contaminant originating almost exclusively from its use as a precursor in LAS detergent manufacturing. Its primary release pathway is through municipal and industrial wastewater effluents. The environmental fate of TDB is a balance between strong adsorption to soils and sediments and relatively rapid aerobic biodegradation. Its detection and quantification are reliably achieved through robust analytical methods centered on GC-MS. While not considered highly toxic, its persistence in anaerobic sediments and continuous introduction into the environment warrant its status as a key molecular tracer for domestic and industrial waste streams.[20]

References

- Title: Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate Source: Google Scholar URL

- Title: Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate Source: Taylor & Francis Online URL

- Title: The Environmental Fate of Long-Chain Alkylbenzenes: A Technical Guide Source: BenchChem URL

- Title: this compound | C20H34 | CID 15086 Source: PubChem - NIH URL

- Title: Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review Source: PubMed URL

- Title: Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment Source: Environmental Science & Technology - ACS Publications URL

- Title: Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater Source: PubMed URL

- Title: Biodegradation of Coproducts of Commercial Linear Alkylbenzene Sulfonate Source: CLER URL

- Title: Primary biodegradation of linear alkyltoluene and alkylbenzene sulfonates Source: PubMed URL

- Title: Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

- Title: CAS 1459-10-5 Benzene, tetradecyl- Source: BOC Sciences URL

- Title: (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

- Title: 10 Analytical Methods - Soil Background and Risk Assessment Source: DTSC - California Department of Toxic Substances Control URL

- Source: Australian Industrial Chemicals Introduction Scheme (AICIS)

- Title: this compound - CAS Common Chemistry Source: CAS URL

- Source: Agency for Toxic Substances and Disease Registry (ATSDR)

- Title: ANALYTICAL METHODS - Toxicological Profile for Benzene Source: NCBI Bookshelf - NIH URL

- Title: Analysis of Residues in Environmental Samples Source: PMC - NIH URL

- Title: Fate, Transport & Persistence Studies Source: US EPA URL

- Title: Protocol for Analytical Methods Used in the Assessment of Properties under Part XV Source: Government of Ontario, Canada URL

- Source: U.S.

- Title: EU RISK ASSESSMENT Source: OECD Existing Chemicals Database URL

- Title: Benzene, tetradecyl- Source: NIST WebBook - National Institute of Standards and Technology URL

- Source: U.S.

Sources

- 1. Benzene, tetradecyl- [webbook.nist.gov]

- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Primary biodegradation of linear alkyltoluene and alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review | Bioremediation Science and Technology Research (e-ISSN 2289-5892) [journal.hibiscuspublisher.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 11. epa.gov [epa.gov]

- 12. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ontario.ca [ontario.ca]

- 15. researchgate.net [researchgate.net]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 20. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to Tetradecylbenzene: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectral data of tetradecylbenzene, a linear alkylbenzene of significant interest in various industrial and research applications. For professionals in fields ranging from materials science to environmental analysis and drug development, a thorough understanding of the spectroscopic characteristics of such molecules is paramount for identification, quantification, and quality control. This document serves as a comprehensive resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, and provides expert insights into the interpretation of these spectra.

Introduction

This compound (C₂₀H₃₄, CAS No: 1459-10-5) is an aromatic hydrocarbon characterized by a benzene ring substituted with a linear fourteen-carbon alkyl chain.[1] Its molecular structure, comprising both aromatic and aliphatic moieties, gives rise to a unique spectroscopic fingerprint. This guide will navigate the distinct signals and patterns observed in ¹H NMR, ¹³C NMR, IR, and MS, offering a foundational understanding rooted in the principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: ¹H NMR

A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal interference from the solvent. The solution is then placed in a high-field NMR spectrometer. For reference, the spectrum of the similar compound, n-tridecylbenzene, was recorded on a 90 MHz instrument in CDCl₃.[2]

Interpretation and Causality: